molecular formula C8H15NO4 B15327161 2,2'-(Butylazanediyl)diacetic acid CAS No. 33494-68-7

2,2'-(Butylazanediyl)diacetic acid

Cat. No.: B15327161
CAS No.: 33494-68-7
M. Wt: 189.21 g/mol
InChI Key: WWVBXWRCQNSAKA-UHFFFAOYSA-N
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Description

2,2’-(Butylazanediyl)diacetic acid is a chemical compound with the molecular formula C₈H₁₉NO₄. It is known for its role as a chelating agent, which means it can form stable complexes with metal ions. This property makes it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butylazanediyl)diacetic acid typically involves the reaction of butylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2,2’-(Butylazanediyl)diacetic acid follows a similar synthetic route but with optimized conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butylazanediyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2’-(Butylazanediyl)diacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent in coordination chemistry to study metal-ligand interactions.

    Biology: Employed in biochemical assays to remove metal ions that can interfere with biological processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in water treatment processes to sequester metal ions and prevent scale formation.

Mechanism of Action

The mechanism of action of 2,2’-(Butylazanediyl)diacetic acid involves the formation of stable chelate complexes with metal ions. The nitrogen and oxygen atoms in the molecule coordinate with the metal ions, forming a ring structure that stabilizes the metal ion and prevents it from participating in unwanted reactions. This chelation process is crucial in applications such as water treatment and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a different molecular structure.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions compared to 2,2’-(Butylazanediyl)diacetic acid.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.

Uniqueness

2,2’-(Butylazanediyl)diacetic acid is unique due to its specific structure, which provides a balance between stability and reactivity. Its butyl group offers hydrophobic characteristics, making it suitable for applications where both hydrophilic and hydrophobic interactions are required.

Properties

CAS No.

33494-68-7

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-[butyl(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C8H15NO4/c1-2-3-4-9(5-7(10)11)6-8(12)13/h2-6H2,1H3,(H,10,11)(H,12,13)

InChI Key

WWVBXWRCQNSAKA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)O)CC(=O)O

Origin of Product

United States

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